tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate: is a heterocyclic compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to obtain derivatives with desired properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research . In chemistry, it is used as a building block for synthesizing complex molecules . In biology and medicine, it serves as a precursor for developing pharmaceuticals and bioactive compounds . Additionally, it finds applications in the industry for producing specialty chemicals and materials .
Mechanism of Action
tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate . While both compounds share a similar core structure, this compound is unique due to its specific functional groups and reactivity . This uniqueness makes it valuable for certain applications where other compounds may not be suitable .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESQLSUICNPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCOC1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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